molecular formula C19H21NO5S B2450921 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034441-88-6

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2450921
CAS RN: 2034441-88-6
M. Wt: 375.44
InChI Key: YQQXNVRUAGPTPK-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Another method involves a one-pot three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied extensively. For example, the molecular geometry and vibration assignments of the BBFA monomer were calculated . The molecular structure of the monomer was examined, and both the longest and shortest bonds were determined in the structure .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, the addition of a range of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives have been analyzed in various studies. For instance, benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .

Scientific Research Applications

  • Anticancer Potential Researchers have explored the cytotoxic effects of this compound on cancer cells. Its unique structure suggests potential for further functionalization, making it a promising candidate for targeted therapies.
  • Heterocyclic Synthesis

    • A one-pot reaction involving 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran yielded 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine. This heterocycle was synthesized without the need for catalysts and confirmed via NMR spectroscopy. Single-crystal diffraction studies revealed its crystal structure and intermolecular interactions .

    Crystal Packing and Conformational Analysis

    • The synthesized heterocycles share a common backbone and exhibit similar conformations. They participate in common intermolecular interactions, including C–H···X (X = N, O, π) and π···π contacts. Variations in the extended network within the crystals arise from methoxy and fluoro substituents on their phenyl rings .
  • Biological Activity Screening Preliminary studies have investigated its potential as a ligand for specific biological targets. Further exploration is needed to uncover its full range of interactions and potential applications.
  • Medicinal Chemistry

    • Given its heterocyclic nature, researchers have explored modifications to enhance its pharmacological properties. These efforts aim to optimize its bioactivity and selectivity .

    Drug Design and Development

    • The compound’s structural features make it an interesting starting point for designing novel drugs. Its benzofuran scaffold and substituents offer opportunities for rational drug design .

Future Directions

Benzofuran derivatives have immense potential in scientific research. They have been used in the synthesis of novel compounds with target therapy potentials and little side effects . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-13-10-15(24-3)8-9-17(13)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-16(14)25-18/h4-11,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQXNVRUAGPTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

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